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molecular formula C15H14F3NO3 B2650273 Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 330216-62-1

Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No. B2650273
M. Wt: 313.276
InChI Key: YPFXSFAKYUFUNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07592357B2

Procedure details

4-Trifluoromethylbenzaldehyde (25.0 mL, 147 mmol, 1.00 equiv), 2,2-dimethyl-1,3-dioxane-4,6-dione (21.2 g, 147 mmol, 1.00 equiv), methyl acetoacetate (15.8 mL, 147 mmol, 1.00 equiv), and ammonium acetate (11.8 g, 154 mmol, 1.05 equiv) were dissolved in acetic acid (150 mL) and heated to reflux for 2 hours. Addition of water to the stirred reaction mixture induced precipitation of a solid residue. The solid was recovered by filtration and triturated with 50% CH2Cl2/hexane to afford 8.50 g (19%) of the product as a white solid. MS (ES+) m/e 300 [M+H]+.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
21.2 g
Type
reactant
Reaction Step One
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
19%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[CH3:13][C:14]1(C)[O:19]C(=O)CC(=O)O1.[C:23]([O:29][CH3:30])(=[O:28])[CH2:24][C:25]([CH3:27])=O.C([O-])(=O)C.[NH4+:35]>C(O)(=O)C.O>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]2[CH2:13][C:14](=[O:19])[NH:35][C:25]([CH3:27])=[C:24]2[C:23]([O:29][CH3:30])=[O:28])=[CH:5][CH:4]=1 |f:3.4|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Name
Quantity
21.2 g
Type
reactant
Smiles
CC1(OC(CC(O1)=O)=O)C
Name
Quantity
15.8 mL
Type
reactant
Smiles
C(CC(=O)C)(=O)OC
Name
Quantity
11.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to the stirred reaction mixture
CUSTOM
Type
CUSTOM
Details
precipitation of a solid residue
FILTRATION
Type
FILTRATION
Details
The solid was recovered by filtration
CUSTOM
Type
CUSTOM
Details
triturated with 50% CH2Cl2/hexane

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1C(=C(NC(C1)=O)C)C(=O)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 8.5 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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